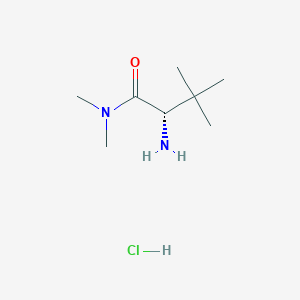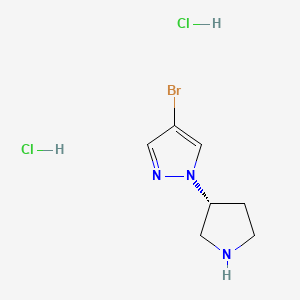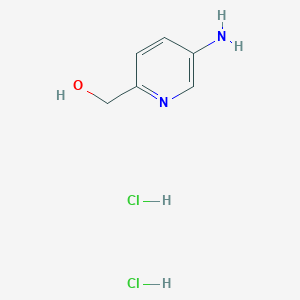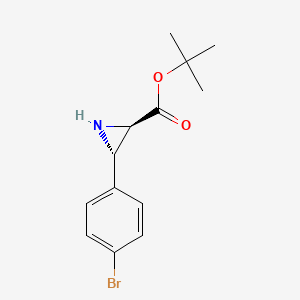
2-Amino-3-cyclopropylpropan-1-ol hydrochloride
Descripción general
Descripción
“2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 151.64 .
Molecular Structure Analysis
The InChI code for “2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is1S/C6H13NO.ClH/c7-3-6(4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H . This indicates the presence of a cyclopropyl group and an amino group in the molecule. Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at room temperature . .Aplicaciones Científicas De Investigación
Antimalarial Activity
2-Amino-3-cyclopropylpropan-1-ol hydrochloride and its derivatives have shown potential in antimalarial activity. Studies demonstrate moderate antiplasmodial activity against Plasmodium falciparum strains, with certain compounds exhibiting IC50 values of ≤25 μM. These compounds are synthesized through various chemical processes, including the reductive ring-opening of beta-lactams and azide-alkyne cycloaddition (D’hooghe et al., 2011), (D’hooghe et al., 2009).
Viscosity Studies
Investigations into the viscosities of binary and ternary aqueous solutions of 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been conducted. These studies measure the kinematic viscosities across different concentrations and temperatures, providing empirical correlations that are valuable for understanding the physical properties of these solutions (Chenlo et al., 2002).
Biological Activities
1-(4-Substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, structurally similar compounds, have been found to have membrane-stabilizing properties. These compounds exhibit marked antihemolytic effects in an erythrocyte oxidative stress model, suggesting their potential biological activity (Malakyan et al., 2011).
Phospholipid Formation
Research has shown that phosphatidyl-1-aminopropane-2-ol can be detected in rat liver after the administration of 1-aminopropane-2-ol hydrochloride. This indicates the compound's involvement in the formation of new glycerophospholipids, which are crucial components of cellular membranes (Meyer et al., 1979).
Immunological Research
2-Substituted 2-aminopropane-1,3-diols and 2-aminoethanols, related to 2-amino-3-cyclopropylpropan-1-ol hydrochloride, have been synthesized and evaluated for their immunosuppressive effects. Such compounds show potential for use in organ transplantation due to their lymphocyte-decreasing and immunosuppressive effects (Kiuchi et al., 2000).
Antidepressant Potential
Compounds structurally related to 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been investigated for their potential as antidepressants. Certain derivatives have shown more activity than standard antidepressants in animal models, highlighting the therapeutic potential of this class of compounds (Bonnaud et al., 1987).
Microbial Metabolism
Microbial metabolism studies involving compounds like 2-amino-3-cyclopropylpropan-1-ol hydrochloride have been conducted. These studies explore the oxidation of related amino alcohols by enzymes in bacteria like Escherichia coli, providing insight into microbial processes and potential applications in biotechnology (Turner, 1967).
Antitumor Activity
Recent studies have synthesized derivatives of 2-amino-3-cyclopropylpropan-1-ol hydrochloride and evaluated their antitumor activities. These studies aim to discover new compounds with significant antitumor properties, expanding the potential therapeutic applications of this chemical class (Isakhanyan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
Propiedades
IUPAC Name |
2-amino-3-cyclopropylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXSPOSGQUALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379954-21-8 | |
| Record name | 2-amino-3-cyclopropylpropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)







![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)




